![molecular formula C17H18BF3N2O3 B13721451 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde](/img/structure/B13721451.png)

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

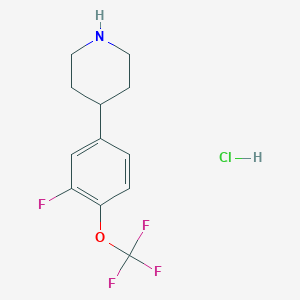

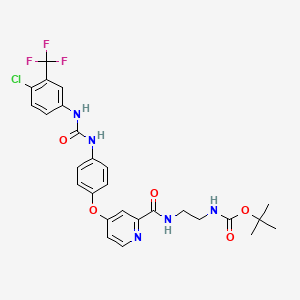

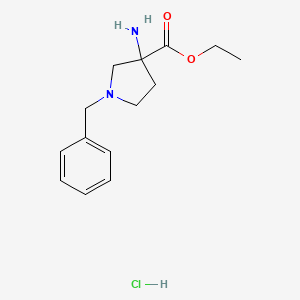

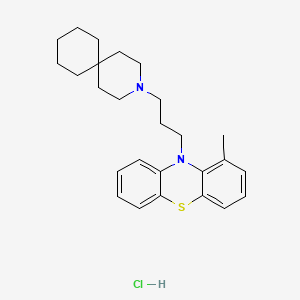

2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde: is a complex organic compound that features a trifluoromethylbenzaldehyde core with a pyrazolyl and dioxaborolan substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde typically involves multiple steps:

Formation of the Pyrazolyl Intermediate: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Introduction of the Dioxaborolan Group: The pyrazolyl intermediate is then reacted with a boronic acid derivative under Suzuki-Miyaura coupling conditions to introduce the dioxaborolan group.

Attachment of the Trifluoromethylbenzaldehyde: Finally, the trifluoromethylbenzaldehyde moiety is introduced through a formylation reaction, often using Vilsmeier-Haack conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Strong nucleophiles like alkoxides or amines in polar aprotic solvents.

Major Products:

Oxidation: 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzoic acid.

Reduction: 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology:

Bioconjugation: The dioxaborolan group can form reversible covalent bonds with diols, making it useful in bioconjugation techniques for labeling biomolecules.

Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry:

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers with specific electronic properties.

Wirkmechanismus

The mechanism of action of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde largely depends on its application. In catalysis, the compound acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles. In bioconjugation, the dioxaborolan group forms reversible covalent bonds with diols, enabling the labeling and tracking of biomolecules.

Vergleich Mit ähnlichen Verbindungen

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Phenylboronic acid pinacol ester

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness:

- Structural Features: The presence of both a pyrazolyl and trifluoromethylbenzaldehyde moiety makes this compound unique compared to other boronic acid derivatives.

- Reactivity: The combination of these functional groups provides a versatile platform for various chemical transformations and applications.

This detailed article provides a comprehensive overview of 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-4-trifluoromethylbenzaldehyde, highlighting its synthesis, reactions, applications, and uniqueness in the field of chemistry

Eigenschaften

Molekularformel |

C17H18BF3N2O3 |

|---|---|

Molekulargewicht |

366.1 g/mol |

IUPAC-Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-4-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C17H18BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-8-22-23(9-13)14-7-12(17(19,20)21)6-5-11(14)10-24/h5-10H,1-4H3 |

InChI-Schlüssel |

SVIWCJVEYULYSD-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=C(C=CC(=C3)C(F)(F)F)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)

![3-Bromo-6,7-dihydro-2-methyl-8-trifluoromethyl-5H-cyclopenta-[E]-pyrimidine-[3,2-B]-pyrazole](/img/structure/B13721401.png)

![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)

![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)